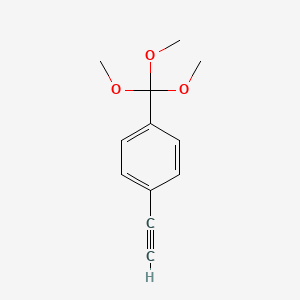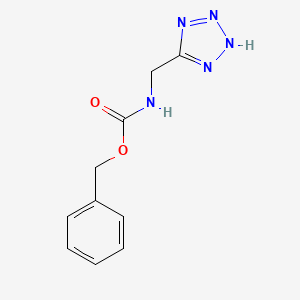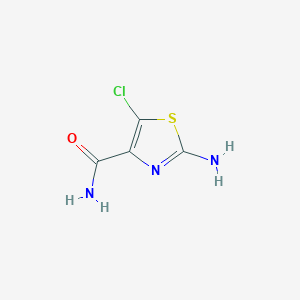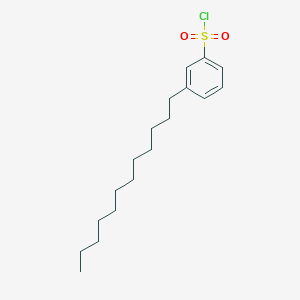
Dimethylsilyl Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylsilyl acetate is an organosilicon compound with the molecular formula C4H10O2Si. It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a dimethylsilyl group. This compound is known for its utility in organic synthesis, particularly as a protecting group for alcohols.
准备方法
Synthetic Routes and Reaction Conditions
Dimethylsilyl acetate can be synthesized through the reaction of dimethylchlorosilane with acetic acid in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{SiCl} + \text{CH}_3\text{COOH} \rightarrow \text{(CH}_3\text{)}_2\text{SiOCOCH}_3 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous addition of dimethylchlorosilane to a mixture of acetic acid and a base under controlled temperature and pressure conditions. The by-product, hydrogen chloride, is typically neutralized using a scrubber system.
化学反应分析
Types of Reactions
Dimethylsilyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form dimethylsilanediol and acetic acid.
Substitution: Can be used to introduce the dimethylsilyl group into other molecules, replacing a hydroxyl group.
Oxidation and Reduction: Generally inert to mild oxidizing and reducing agents due to the stability of the silicon-oxygen bond.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Reagents like trimethylsilyl chloride in the presence of a base.
Oxidation and Reduction: Typically requires strong oxidizing agents like chromic acid or reducing agents like lithium aluminum hydride for significant reactivity.
Major Products Formed
Hydrolysis: Dimethylsilanediol and acetic acid.
Substitution: Various silyl ethers depending on the substrate.
科学研究应用
Dimethylsilyl acetate finds applications in various fields:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the modification of biomolecules to enhance stability and solubility.
Medicine: Utilized in the synthesis of pharmaceuticals where protection of functional groups is necessary.
Industry: Applied in the production of silicone-based materials and coatings.
作用机制
The primary mechanism by which dimethylsilyl acetate exerts its effects is through the formation of stable silyl ethers. The silicon-oxygen bond is robust, providing protection to hydroxyl groups during chemical reactions. The mechanism involves nucleophilic attack on the silicon atom, leading to the formation of a silyl ether.
相似化合物的比较
Similar Compounds
Trimethylsilyl acetate: Similar in structure but with an additional methyl group on the silicon atom.
Tert-butyldimethylsilyl acetate: Contains a tert-butyl group, providing greater steric hindrance and stability.
Uniqueness
This compound is unique due to its balance of reactivity and stability. It provides sufficient protection to hydroxyl groups while being easier to remove compared to bulkier silyl groups like tert-butyldimethylsilyl.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its ability to protect hydroxyl groups while maintaining stability makes it a valuable tool in various chemical processes.
属性
分子式 |
C4H10O2Si |
|---|---|
分子量 |
118.21 g/mol |
IUPAC 名称 |
dimethylsilyl acetate |
InChI |
InChI=1S/C4H10O2Si/c1-4(5)6-7(2)3/h7H,1-3H3 |
InChI 键 |
NYMVBZHJSKIHQK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O[SiH](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)





